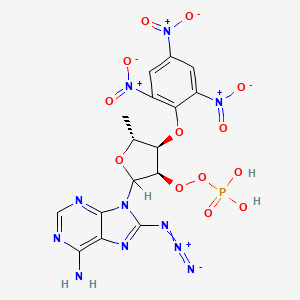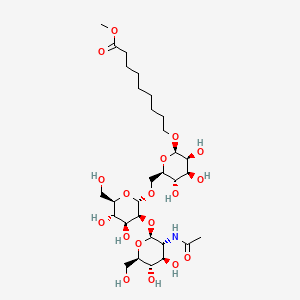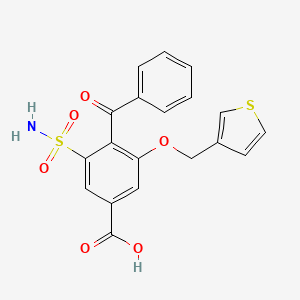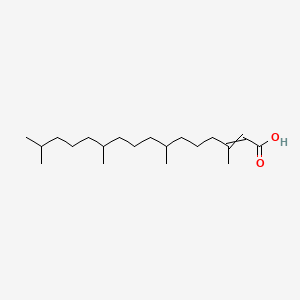
3,7,11,15-Tetramethylhexadec-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,11,15-Tetramethylhexadec-2-enoic acid is a natural product found in Bidens pilosa with data available.
Wissenschaftliche Forschungsanwendungen
1. Food Composition Analysis
3,7,11,15-Tetramethylhexadecanoic acid, also known as phytanic acid, is a branched-chain fatty acid derived from the chlorophyll side chain phytol. Studies have analyzed the diastereomer composition of phytanic acid in various food samples, including terrestrial and marine sources. For instance, the abundance of specific diastereomers of phytanic acid was higher in marine mammals than in fish. This research highlights the significance of phytanic acid in understanding dietary sources and nutritional value (Schröder & Vetter, 2011).
2. Environmental Sample Analysis
The study of chlorophyll phytyl side-chain photo- and autoxidation products has practical applications in environmental sample analysis. The formation of isomeric allylic diols from chlorophyll breakdown and their characterization using electron ionization gas chromatography/mass spectrometry are essential for identifying natural environmental samples (Rontani & Aubert, 2005).
3. Photocatalysis Research
Phytanic acid derivatives have been utilized in photocatalysis research. For instance, the generation of sulfonated isobenzofuran-1(3H)-ones from vinylbenzoic acids under photocatalysis in the presence of visible light demonstrates the potential of phytanic acid derivatives in chemical synthesis and catalysis (Zhang, Zhou, & Wu, 2018).
4. Medical Research: Peroxisomal Disorders
In medical research, phytanic acid's metabolism is crucial for understanding certain peroxisomal disorders. It undergoes alpha-oxidation to form pristanic acid, which is then beta-oxidized in peroxisomes. This metabolic pathway is relevant for studying diseases like Refsum disease, where phytanic acid accumulation occurs due to enzymatic deficiencies (Ferdinandusse et al., 2002).
5. Chemical Synthesis
Phytanic acid and its derivatives have been explored for their potential in chemical synthesis. Studies on palladium-catalyzed cross-coupling reactions involving iodovinylic acids and organometallic reagents indicate the versatility of phytanic acid derivatives in organic synthesis (Abarbri et al., 2002; Abarbri et al., 2000).
6. Oxidation Studies
Research on the autoxidation of chlorophyll phytyl side chains in senescent phototrophic organisms provides insights into the formation of isophytol in the environment, demonstrating the relevance of phytanic acid in ecological and biological oxidation processes (Rontani & Galeron, 2016).
Eigenschaften
Produktname |
3,7,11,15-Tetramethylhexadec-2-enoic acid |
|---|---|
Molekularformel |
C20H38O2 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
3,7,11,15-tetramethylhexadec-2-enoic acid |
InChI |
InChI=1S/C20H38O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h15-18H,6-14H2,1-5H3,(H,21,22) |
InChI-Schlüssel |
WDWBNNBRPVEEOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)O)C |
Synonyme |
3,7,11,15-tetramethylhexadec-2-enoic acid phytenic acid phytenic acid, (R-(R*,R*-(E)))-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-9-[2-(6-methylpyridin-3-yl)ethyl]-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid](/img/structure/B1208724.png)
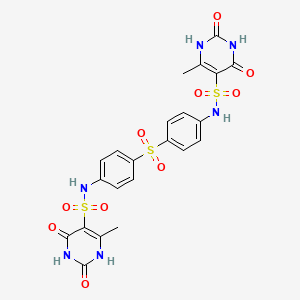
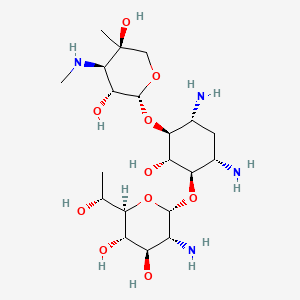
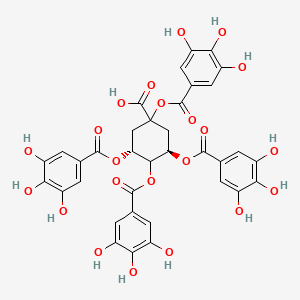
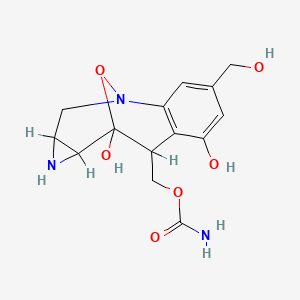
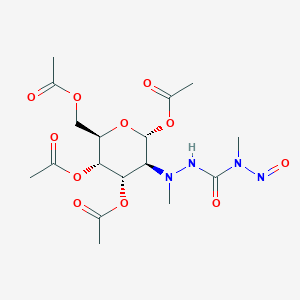
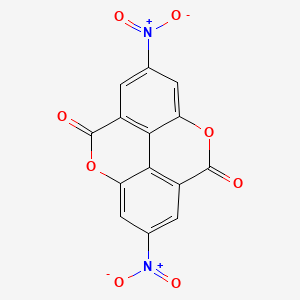
![3-(Fluoromethyl)-3-hydroxy-5-{[hydroxy(phosphonooxy)phosphoryl]oxy}pentanoic acid](/img/structure/B1208738.png)
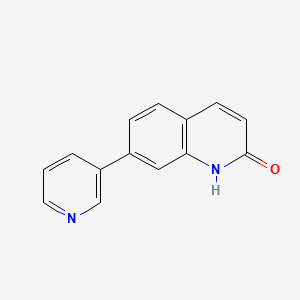
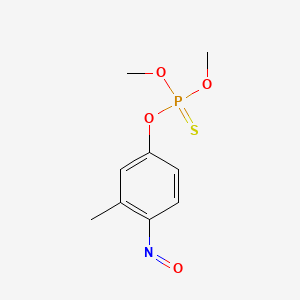
![10-[(3-Chlorophenyl)methyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B1208741.png)
